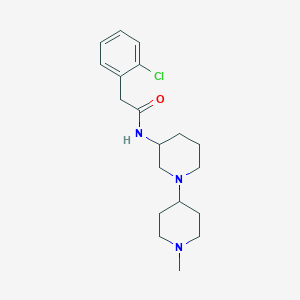![molecular formula C20H13BrN2O5 B6107573 3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B6107573.png)
3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate, also known as BB-94, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Mechanism of Action
3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate inhibits the activity of MMPs by binding to the active site of the enzyme and preventing it from cleaving extracellular matrix proteins. MMPs are zinc-dependent enzymes, and this compound binds to the zinc ion in the active site, blocking the catalytic activity of the enzyme. This inhibition of MMP activity can lead to a reduction in tissue remodeling, cancer metastasis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. In vivo studies have shown that this compound can reduce tumor growth and metastasis, improve wound healing, and reduce inflammation.
Advantages and Limitations for Lab Experiments
3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate has several advantages as a research tool. It is a potent and selective inhibitor of MMPs, making it a valuable tool for studying the role of MMPs in various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound does have some limitations. It is not a completely selective inhibitor of MMPs, and can also inhibit other zinc-dependent enzymes. Additionally, its potency can vary depending on the specific MMP isoform being targeted.
Future Directions
There are several future directions for research involving 3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate. One area of interest is the development of more potent and selective MMP inhibitors based on the structure of this compound. Another area of interest is the study of the role of MMPs in various disease processes, including cancer, cardiovascular disease, and neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and could be explored in future research.
Synthesis Methods
3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate can be synthesized using a multi-step process. The first step involves the reaction of 4-bromobenzoic acid with thionyl chloride to produce 4-bromobenzoyl chloride. The second step involves the reaction of 4-nitrobenzoic acid with 3-aminophenylboronic acid to produce 3-[(4-nitrobenzoyl)amino]phenylboronic acid. The final step involves the reaction of 3-[(4-nitrobenzoyl)amino]phenylboronic acid with 4-bromobenzoyl chloride in the presence of a palladium catalyst to produce this compound.
Scientific Research Applications
3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate has been used extensively in scientific research to study the role of MMPs in various biological processes. MMPs are involved in a wide range of physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. This compound has been shown to inhibit the activity of MMPs in vitro and in vivo, making it a valuable tool for studying the role of MMPs in these processes.
properties
IUPAC Name |
[3-[(4-bromobenzoyl)amino]phenyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O5/c21-15-8-4-13(5-9-15)19(24)22-16-2-1-3-18(12-16)28-20(25)14-6-10-17(11-7-14)23(26)27/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBXGACNGYWMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-methyl-N-({1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinyl}carbonyl)glycinate](/img/structure/B6107490.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,3-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107492.png)
![methyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6107503.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6107513.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6107522.png)


![N-{2-[1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B6107545.png)
![2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol](/img/structure/B6107557.png)
![2-amino-7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107566.png)
![2-{4-[(4-methyl-1-phthalazinyl)amino]phenyl}acetamide](/img/structure/B6107580.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B6107590.png)
![3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6107598.png)